Disperse Red 167
Overview
Description
Disperse Red 167 is a synthetic dye belonging to the azo dye family. It is widely used in the textile industry for dyeing synthetic fibers such as polyester. This compound is known for its vibrant red color and excellent dyeing properties, including high temperature resistance and good light fastness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Red 167 is synthesized through a diazotization reaction followed by azo coupling. The process involves the reaction of 2-chloro-4-nitrobenzenamine with sodium nitrite in an acidic medium to form the diazonium salt. This intermediate is then coupled with 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine to produce this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction mixture is typically heated to facilitate the coupling reaction, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Disperse Red 167 undergoes various chemical reactions, including:
Reduction: The azo bond can be reduced to form aromatic amines.
Oxidation: The compound can be oxidized to form different oxidation products.
Substitution: The chlorine atom in the molecule can be substituted with other nucleophiles.
Common Reagents and Conditions:
Reduction: Sodium dithionite or zinc in acidic conditions.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Reduction: Aromatic amines.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Disperse Red 167 has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye degradation and environmental impact.
Biology: Investigated for its interactions with biological systems and potential toxicity.
Medicine: Explored for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and cosmetics
Mechanism of Action
The mechanism of action of Disperse Red 167 involves its interaction with various molecular targets. The compound’s azo bond can undergo reduction, leading to the formation of aromatic amines, which can interact with cellular components. Additionally, the dye can form complexes with metal ions, affecting their bioavailability and activity .
Comparison with Similar Compounds
- Disperse Red 60
- Disperse Violet 93
- Disperse Orange 155
Comparison: Disperse Red 167 is unique due to its high temperature resistance and excellent dyeing properties. Compared to Disperse Red 60, it has better light fastness. Disperse Violet 93 and Disperse Orange 155, while similar in structure, differ in their dyeing properties and applications. This compound is particularly favored for its vibrant color and stability under various dyeing conditions .
Properties
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O7/c1-4-23(32)25-22-14-17(28(9-11-35-15(2)30)10-12-36-16(3)31)5-8-21(22)27-26-20-7-6-18(29(33)34)13-19(20)24/h5-8,13-14H,4,9-12H2,1-3H3,(H,25,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDORFLXCSSFUIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067259 | |
Record name | Disperse Red 167 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26850-12-4 | |
Record name | N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26850-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, N-(5-(bis(2-(acetyloxy)ethyl)amino)-2-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026850124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disperse Red 167 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[N-(2-acetoxyethyl)-4-chloro-2-nitro-5-[2-(propionamido)anilino]anilino]ethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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